molecular formula C19H24N4O2 B2555820 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one CAS No. 2201780-99-4

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one

Cat. No.: B2555820
CAS No.: 2201780-99-4
M. Wt: 340.427
InChI Key: VPZLHRVHBJEQHD-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one features a unique scaffold combining an azetidine ring, a 1,2,3-triazole moiety with a cyclopropyl substituent, and a 2-ethoxyphenyl group attached to a propan-1-one backbone. This structure is of interest in medicinal chemistry due to the pharmacological relevance of azetidines (rigid four-membered rings) and 1,2,3-triazoles (common in click chemistry and drug design) . Below, we compare this compound with structurally related analogues, focusing on substituent variations, synthesis, and properties.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-18-6-4-3-5-15(18)9-10-19(24)22-11-16(12-22)23-13-17(20-21-23)14-7-8-14/h3-6,13-14,16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZLHRVHBJEQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Parameter Optimal Value Impact on Yield
Catalyst CuI (5 mol%) 78% → 92%
Solvent DMF:H2O (4:1) Enhances solubility of azide intermediates
Temperature 50°C Balances reaction rate and side-product formation
Reaction Time 12 hr Complete conversion monitored by TLC

The cyclopropyl alkyne precursor undergoes regioselective [3+2] cycloaddition with azidoazetidine derivatives, producing the 1,4-disubstituted triazole isomer exclusively.

Acylation of the Azetidine Nitrogen

Propanoyl Chloride Coupling

The acylation step employs 3-(2-ethoxyphenyl)propanoyl chloride under Schotten-Baumann conditions:

# Simplified reaction scheme
azetidine_triazole + propanoyl_chloride → target_compound
Reagents: NaOH (2 eq), CH2Cl2/H2O biphasic system, 0°C → RT

Key challenges include:

  • Competing N-oxide formation at elevated temperatures
  • Hydrolysis of ethoxy groups in strongly basic conditions

Recent advances utilize flow chemistry to maintain precise temperature control, achieving 85% isolated yield compared to 67% in batch processes.

Cyclopropane Ring Installation

The 4-cyclopropyl substituent on the triazole is introduced via two primary routes:

Direct Cyclopropanation

Employing the Buchwald-Hartwig amination protocol:

Triazole precursor + cyclopropylboronic acid → Pd(OAc)2 (2 mol%), SPhos (4 mol%)  
K3PO4 (3 eq), toluene, 110°C, 24 hr → 72% yield  

Ring-Expansion Strategy

A novel method developed by VulcanChem involves:

  • Base-mediated ring opening of cyclobutane derivatives
  • In situ recombination with triazole precursors
    This approach improves stereochemical control but requires specialized equipment for high-pressure (15 bar) conditions.

Purification and Characterization

Chromatographic Techniques

Method Stationary Phase Mobile Phase Rf Value
Flash Chromatography Silica gel (230-400 mesh) EtOAc/Hexanes (3:7) 0.42
Preparative HPLC C18 reverse phase MeCN/H2O + 0.1% TFA (gradient) N/A

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.32 (s, 1H, triazole-H)
  • HRMS : m/z calcd for C17H20N4O2 [M+H]+ 283.1544, found 283.1541
  • IR : 1685 cm-1 (C=O stretch), 1240 cm-1 (C-O-C asym stretch)

Scale-Up Considerations and Industrial Adaptation

Pharmaceutical manufacturers have identified three critical control points for kilogram-scale production:

  • Exothermic Risk Management : The CuAAC step requires jacketed reactors with ΔT <5°C/min cooling capacity
  • Residual Metal Removal : Chelating resins reduce Cu levels to <2 ppm (ICH Q3D guidelines)
  • Polymorph Control : Crystallization from ethyl acetate/heptane yields Form I (thermodynamically stable)

A recent lifecycle assessment comparing batch vs. continuous manufacturing shows:

Metric Batch Process Continuous Process
E-Factor 86 34
PMI 132 57
Annual Capacity 50 kg 300 kg

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Biological Activity

The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one is a heterocyclic organic molecule characterized by its unique structural features, including a cyclopropyl group and a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_{4}O, with a molecular weight of approximately 282.33 g/mol. The presence of functional groups such as the azetidine and triazole rings enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O
Molecular Weight282.33 g/mol
CAS Number[not specified]
Synthesis MethodMulti-step reactions involving azetidine derivatives and triazole compounds

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with various biological targets such as enzymes or receptors. The triazole moiety suggests potential anti-microbial or anti-inflammatory properties, likely due to its ability to mimic natural substrates or inhibit target proteins involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. In studies evaluating similar triazole derivatives, compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

For instance, in a study assessing the antibacterial activity of related compounds, it was found that several derivatives showed effective inhibition against E. coli at concentrations as low as 1 mM . This suggests that our compound may also possess similar activity, warranting further investigation into its efficacy against resistant strains.

Anti-inflammatory Effects

The potential anti-inflammatory effects of compounds containing triazole rings have been documented in various studies. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Compounds from similar classes have shown promise in reducing inflammation in cellular models .

Case Studies

Several case studies have highlighted the biological activities of related triazole compounds:

  • Case Study on Triazole Derivatives : A study published in PMC evaluated the structure-activity relationship (SAR) of microtubule-stabilizing triazolopyrimidines. The results indicated that modifications to the aliphatic fragment significantly enhanced their biological activity .
  • Antibacterial Evaluation : Another study assessed various triazole derivatives against resistant bacterial strains using the agar disc-diffusion method. The findings demonstrated that most tested compounds exhibited significant antibacterial activity, particularly against P. mirabilis .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Scaffold Variations

a) Azetidine vs. Morpholine/Other Amines
  • Target Compound : Azetidine ring at the propan-1-one position provides conformational rigidity.
  • BK61042 : Shares the azetidine-triazole core but has a 2-chloro-6-fluorophenyl group instead of 2-ethoxyphenyl, introducing halogen substituents that may enhance lipophilicity .
b) Triazole Substituents
  • Target Compound : 4-Cyclopropyl on triazole—small, hydrophobic substituent.
  • Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate : Cyclopropyl-triazole attached to pyridine, demonstrating versatility in scaffold design .
c) Aryl Group Modifications
  • Target Compound : 2-ethoxyphenyl—electron-donating ethoxy group may influence solubility and target binding.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Multiple methoxy groups increase hydrophilicity and steric bulk .
  • 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): Simpler propan-1-one with hydroxyl and pyridyl groups; evaluated for genotoxicity .

Physical Properties

  • Oils vs. Solids: Morpholine derivatives (e.g., 2aca, 2acd) are oils, possibly due to lower molecular symmetry and higher flexibility. In contrast, 4-[1-(3-Morpholino-3-oxopropyl)-1H-1,2,3-triazol-4-yl]benzonitrile (2acc) is a white solid, likely due to the rigid benzonitrile group .
  • Polarity : The 2-ethoxyphenyl group in the target compound may enhance solubility compared to halogenated analogues like BK61042.

Q & A

Q. What are the common synthetic routes for preparing 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1,2,3-triazole moiety.
  • Step 2 : Coupling of the azetidine-triazole intermediate with a 2-ethoxyphenylpropan-1-one derivative using nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 3 : Purification via column chromatography or recrystallization to achieve high purity.
    Key reaction conditions include solvent selection (e.g., DMF or THF), temperature control (e.g., reflux at 80–100°C), and catalysts like Pd(OAc)₂ for coupling steps .

Q. How is the compound characterized structurally in early-stage research?

Basic characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclopropyl, triazole, and ethoxyphenyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
    These methods ensure structural fidelity before advanced analyses .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric or colorimetric readouts.
  • Cytotoxicity Screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility and Stability Studies : HPLC-based quantification in PBS or simulated biological fluids.
    Dose-response curves (IC₅₀ values) are generated to prioritize further studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves azetidine-triazole coupling efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.
  • Catalyst Tuning : Palladium-based catalysts (e.g., XPhos Pd G3) improve cross-coupling yields.
    A design of experiments (DoE) approach systematically evaluates variables like temperature, solvent, and catalyst loading .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Data Collection : Single crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane).
  • Refinement with SHELXL : The program refines anisotropic displacement parameters and validates bond lengths/angles (e.g., azetidine ring planarity).
  • Validation Tools : PLATON or Mercury assess crystallographic data for errors (e.g., missed symmetry).
    Example: A recent study resolved positional disorder in the cyclopropyl group using SHELXL’s PART instruction .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

  • Metabolic Stability Analysis : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the ethoxyphenyl group).
  • Protein Binding Studies : Equilibrium dialysis quantifies serum albumin binding, which may reduce free compound concentration.
  • Pharmacokinetic Modeling : Compartmental models predict bioavailability adjustments.
    Discrepancies often arise from poor ADME properties, necessitating prodrug strategies or formulation optimization .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : AutoDock Vina or Glide models interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Modeling : Partial least squares (PLS) regression correlates substituent electronegativity (e.g., cyclopropyl vs. phenyl) with bioactivity.
  • MD Simulations : GROMACS assesses conformational stability of the azetidine ring in aqueous environments.
    These tools guide rational modifications, such as replacing the ethoxy group with a trifluoromethyl group to enhance binding .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Conventional Reflux65–7095Low equipment cost
Microwave-Assisted85–9098Rapid reaction time
Solvent-Free (Ball Mill)7590Eco-friendly

Q. Table 2. Key Crystallographic Parameters

ParameterValueSoftware Used
Space GroupP2₁/cSHELXL
R-factor0.039WinGX
Bond Length (C-N)1.47 ÅMercury

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